molecular formula C18H16N2S2 B12448972 N,N'-bis[(E)-(5-methylthiophen-2-yl)methylidene]benzene-1,2-diamine

N,N'-bis[(E)-(5-methylthiophen-2-yl)methylidene]benzene-1,2-diamine

Cat. No.: B12448972
M. Wt: 324.5 g/mol
InChI Key: ZFBFCMIJPAPZAK-UHFFFAOYSA-N
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Description

N,N’-bis[(E)-(5-methylthiophen-2-yl)methylidene]benzene-1,2-diamine is a Schiff base compound derived from the condensation of benzene-1,2-diamine and 5-methylthiophene-2-carbaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(E)-(5-methylthiophen-2-yl)methylidene]benzene-1,2-diamine typically involves the condensation reaction between benzene-1,2-diamine and 5-methylthiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(E)-(5-methylthiophen-2-yl)methylidene]benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may regenerate the original amine and aldehyde.

Scientific Research Applications

N,N’-bis[(E)-(5-methylthiophen-2-yl)methylidene]benzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis[(E)-(5-methylthiophen-2-yl)methylidene]benzene-1,2-diamine involves its ability to form complexes with metal ions. The Schiff base can coordinate with metal ions through its nitrogen and sulfur atoms, forming stable complexes. These complexes can then participate in various biochemical and catalytic processes. The molecular targets and pathways involved depend on the specific application, such as metal ion detection or catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis[(E)-(5-methylthiophen-2-yl)methylidene]benzene-1,2-diamine is unique due to its specific structure, which includes a benzene-1,2-diamine core and 5-methylthiophene-2-carbaldehyde moieties. This structure imparts distinct electronic and steric properties, making it suitable for specific applications such as metal ion detection and optoelectronic devices. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds.

Properties

Molecular Formula

C18H16N2S2

Molecular Weight

324.5 g/mol

IUPAC Name

1-(5-methylthiophen-2-yl)-N-[2-[(5-methylthiophen-2-yl)methylideneamino]phenyl]methanimine

InChI

InChI=1S/C18H16N2S2/c1-13-7-9-15(21-13)11-19-17-5-3-4-6-18(17)20-12-16-10-8-14(2)22-16/h3-12H,1-2H3

InChI Key

ZFBFCMIJPAPZAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C=NC2=CC=CC=C2N=CC3=CC=C(S3)C

Origin of Product

United States

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